Bttes

Description

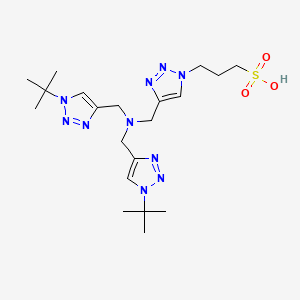

Structure

3D Structure

Properties

Molecular Formula |

C20H34N10O3S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

3-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]propane-1-sulfonic acid |

InChI |

InChI=1S/C20H34N10O3S/c1-19(2,3)29-14-17(22-25-29)11-27(12-18-15-30(26-23-18)20(4,5)6)10-16-13-28(24-21-16)8-7-9-34(31,32)33/h13-15H,7-12H2,1-6H3,(H,31,32,33) |

InChI Key |

WMEZDVILBKIODK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CCCS(=O)(=O)O)CC3=CN(N=N3)C(C)(C)C |

Origin of Product |

United States |

Introduction: The Advent of BTTES in Click Chemistry

An In-depth Technical Guide to BTTES and its Role in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] The utility of CuAAC in biological systems, however, has been historically limited by the cytotoxicity of the copper(I) catalyst.[4][5]

This challenge prompted the development of sophisticated chelating ligands to stabilize the Cu(I) oxidation state, enhance reaction rates, and mitigate toxicity.[4][6] BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) has emerged as a next-generation, water-soluble ligand that significantly improves the biocompatibility and efficiency of CuAAC reactions.[7][8] It represents a significant advancement over earlier ligands like the water-insoluble Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[8] This guide provides a comprehensive technical overview of BTTES, its mechanism of action, and its application in click chemistry.

The Core Role of BTTES in CuAAC Reactions

In the CuAAC reaction, the primary role of a ligand is to form a complex with copper(I), thereby preventing its oxidation to the inactive Cu(II) state and its disproportionation in aqueous environments.[2][6][9] BTTES is a tris(triazolylmethyl)amine-based ligand specifically engineered to optimize this function for biological applications.[1][10]

Key Mechanistic Advantages of BTTES:

-

Accelerated Kinetics: BTTES dramatically accelerates the rate of the azide-alkyne cycloaddition, enabling rapid and efficient bioconjugation.[1] Studies have shown that BTTES-mediated reactions can be significantly faster than those using first-generation ligands like TBTA or even other water-soluble ligands like THPTA.[10]

-

Enhanced Biocompatibility: By effectively chelating copper, BTTES reduces its cytotoxicity, making it a superior choice for applications in living systems, including live cell imaging and in vivo labeling.[1][11] The catalyst formulation allows for lower copper loading, which further minimizes perturbations to physiological states.[7]

-

Structural Optimization: The structure of BTTES is key to its performance. The bulky tert-butyl groups are believed to prevent the polymerization of copper acetylides, which can lead to the formation of unreactive species.[10] The inclusion of a sulfated tail confers excellent water solubility, a critical feature for biological experiments.[10]

Quantitative Data Presentation: Ligand Performance Comparison

The efficacy of BTTES is best understood in comparison to other commonly used CuAAC ligands. The following table summarizes key performance metrics derived from fluorogenic assays and bioconjugation experiments.

| Ligand | Relative Reactivity/Rate | Key Features | Primary Applications |

| TBTA | Lowest | First-generation ligand, water-insoluble.[9][10] | General organic synthesis, in vitro conjugation in organic or mixed solvents.[12] |

| THPTA | Moderate | Water-soluble, improves biocompatibility over TBTA.[5][10] | Aqueous bioconjugation, live cell labeling.[13] |

| BTTES | High | Excellent water solubility and biocompatibility, fast kinetics.[1][7] Contains bulky tert-butyl groups and a sulfated tail.[10] | Live cell and in vivo imaging, demanding bioconjugation applications.[1][11] |

| BTTAA | Highest | Water-soluble due to an acetic acid group.[10] Shows the highest activity in accelerating CuAAC in some studies.[4][10] | High-efficiency bioconjugation, labeling of biomolecules in complex lysates.[10] |

| BTTPS | High | Sulfated version of the BTTP ligand, negatively charged.[1] Shows the highest activity in some fluorogenic assays.[1] | Live cell surface labeling, where reduced cellular internalization is desired.[1] |

Data compiled from kinetic evaluations reacting propargyl alcohol with 3-azido-7-hydroxycoumarin and various bioconjugation experiments.[1][10]

Experimental Protocols

General Protocol for Protein Labeling in Cell Lysate via CuAAC

This protocol provides a starting point for labeling an azide- or alkyne-modified protein in a complex biological mixture.

1. Preparation of Stock Solutions:

-

BTTES Ligand: Prepare a 10-20 mM stock solution in water.

-

Copper(II) Sulfate (CuSO₄): Prepare a 10-20 mM stock solution in water.

-

Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in water immediately before use.

-

Azide/Alkyne Probe: Prepare a 2.5-10 mM stock solution in a suitable solvent like DMSO or water.

2. Reaction Setup:

-

In a microcentrifuge tube, combine the protein lysate (e.g., 50 µL at 1-5 mg/mL) with a suitable buffer (e.g., 90 µL of PBS) to achieve the desired final protein concentration.

-

Add the azide or alkyne detection probe to the lysate mixture (e.g., 20 µL of a 2.5 mM stock for a final concentration of ~100 µM).

-

Add the BTTES ligand solution (e.g., 10 µL of 10 mM stock). Vortex briefly.

-

Add the CuSO₄ solution (e.g., 10 µL of 20 mM stock). Vortex briefly. Note: The recommended ligand-to-copper ratio is often between 4:1 and 6:1.[1]

3. Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM stock).

-

Vortex the mixture gently.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

4. Downstream Analysis:

-

The click-labeled proteins are now ready for analysis. The reaction can be quenched with a copper chelator like EDTA if necessary.

-

Analyze the labeled proteins using methods such as SDS-PAGE followed by in-gel fluorescence scanning or Western blot.

Protocol for Live Cell Surface Labeling

This protocol is adapted for labeling metabolically-tagged cell surfaces.

1. Cell Preparation:

-

Culture cells (e.g., Jurkat cells) in the presence of a metabolic precursor like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for 2-3 days to introduce azides onto cell surface glycans.[1]

-

Harvest and wash the cells, resuspending them in a suitable buffer like PBS.

2. Preparation of the Catalyst Premix:

-

In a separate tube, prepare the BTTES-Cu(I) catalyst. Premix the BTTES ligand and CuSO₄ solution at a 6:1 molar ratio.[1] For example, mix 6 µL of 7.5 mM BTTES with 1 µL of 7.5 mM CuSO₄ for a final copper concentration of 75 µM in the reaction.

-

Add the alkyne-biotin or alkyne-fluorophore probe (e.g., to a final concentration of 50 µM).[1]

-

Add the sodium ascorbate reducing agent (e.g., to a final concentration of 2.5 mM).[1]

3. Labeling Reaction:

-

Add the complete catalyst/probe premix to the cell suspension.

-

Incubate for a short period, typically 3-15 minutes, at room temperature.[1]

4. Quenching and Analysis:

-

Quench the reaction by adding a copper chelator like BCS or by washing the cells with buffer.[1]

-

If a biotin probe was used, stain the cells with a fluorescently-labeled streptavidin conjugate (e.g., Alexa Fluor 488-streptavidin).[1]

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Catalytic Cycle of BTTES-Mediated CuAAC

Caption: Simplified catalytic cycle of the BTTES-assisted CuAAC reaction.

Experimental Workflow for Live Cell Labeling```dot

Caption: A diagram showing the evolution and relationships of CuAAC ligands.

References

- 1. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | 510758-28-8 [smolecule.com]

- 3. bioclone.net [bioclone.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click reaction ligands | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. BTTES, 2101505-88-6 | BroadPharm [broadpharm.com]

- 9. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Figure 3 from Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]

- 12. broadpharm.com [broadpharm.com]

- 13. primo.pugetsound.edu [primo.pugetsound.edu]

The Linchpin of Aqueous Click Chemistry: A Technical Guide to the Discovery and Development of Water-Soluble CuAAC Ligands

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized the synthesis of complex molecular architectures, from novel therapeutics to advanced materials.[] Its foray into biological systems, however, was initially hampered by the cytotoxicity of copper ions and the poor aqueous solubility of early catalytic systems. The development of water-soluble ligands designed to stabilize the active Cu(I) catalytic species and accelerate the reaction in aqueous environments has been a pivotal breakthrough, enabling the widespread application of CuAAC in bioconjugation, drug discovery, and materials science.[2][3] This technical guide provides an in-depth exploration of the discovery and development of these critical ligands, offering detailed experimental protocols, quantitative data for catalyst performance, and a visualized representation of the underlying principles.

The Genesis of Water-Soluble Ligands: Overcoming the Barriers of Aqueous CuAAC

The initial CuAAC protocols, while highly efficient in organic solvents, proved challenging to implement in biological milieu. The primary obstacles included the disproportionation and oxidation of the active Cu(I) catalyst in aqueous media and the inherent toxicity of copper ions to living cells.[4] The seminal work in overcoming these limitations came with the introduction of nitrogen-based ligands capable of coordinating to the copper center, thereby stabilizing the catalytically active +1 oxidation state.[5]

Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely adopted ligands to significantly accelerate the CuAAC reaction and protect the Cu(I) from oxidation.[3][5] However, its poor water solubility necessitated the use of organic co-solvents, limiting its biocompatibility.[3][6] This spurred the rational design of a new generation of ligands with enhanced water solubility, leading to the development of key players like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[7][8]

Key Water-Soluble Ligands and Their Attributes

The evolution of water-soluble CuAAC ligands has been driven by the need to balance catalytic efficiency with biocompatibility. The following table summarizes some of the most influential water-soluble ligands developed to date.

| Ligand | Structure | Key Features | Applications |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Tris(triazolyl)amine core with hydroxypropyl groups | Excellent water solubility, accelerates CuAAC, protects cells from copper-generated oxidants.[2][8][9] | Bioconjugation, live cell labeling, modification of hydrophilic polymers.[7][10] |

| BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]-acetic acid) | Tris(triazolyl)amine core with a carboxylic acid group | High water solubility, promotes high reaction efficiency.[11][12] | Bioconjugation, situations requiring high reaction efficiency.[12] |

| BTTPS (3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3- triazol-1-yl]propyl hydrogen sulfate) | Tris(triazolyl)amine core with a sulfate group | Good water solubility.[11] | Bioconjugation. |

| BCS (Bathocuproine disulfonate) | Sulfonated phenanthroline derivative | Commercially available, component of a very fast water-soluble catalyst system.[13] | Demanding bioconjugation tasks.[13] |

The Ligand's Role: A Mechanistic Overview

The primary function of a water-soluble ligand in CuAAC is to maintain a sufficient concentration of the catalytically active Cu(I) species in the reaction medium. The generally accepted mechanism involves the formation of a copper-acetylide intermediate.[14][15] The ligand plays a crucial role in this process by:

-

Stabilizing the Cu(I) Oxidation State: The ligand coordinates to the Cu(I) ion, forming a stable complex that prevents its oxidation to the inactive Cu(II) state and its disproportionation.[8][16]

-

Enhancing Catalytic Activity: By maintaining the copper in its active form, the ligand accelerates the overall reaction rate.[7][16]

-

Reducing Cytotoxicity: The ligand chelates the copper ion, reducing its bioavailability and mitigating its toxic effects on living cells.[17] Furthermore, ligands like THPTA can protect cells from reactive oxygen species (ROS) generated by the copper-catalyzed reduction of oxygen by ascorbate.[2][9]

References

- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 6. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]

- 8. THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine [baseclick.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]

- 17. glenresearch.com [glenresearch.com]

Key properties and structure of the Bttes molecule

An In-depth Technical Guide to the Bttes Molecule for Researchers and Drug Development Professionals

Executive Summary

The Bttes molecule is a next-generation, water-soluble ligand critically employed to enhance the efficiency and biocompatibility of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its superior performance characteristics, including accelerated reaction rates and reduced cytotoxicity compared to earlier generation ligands, position Bttes as an invaluable tool in bioconjugation, drug development, and various chemical biology experiments. This guide provides a comprehensive overview of the Bttes molecule, including its core properties, structure, and detailed protocols for its application.

Core Properties and Structure of Bttes

Bttes, chemically known as 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid, is distinguished by its strategic combination of bulky tert-butyl groups and a hydrophilic sulfonic acid moiety.[1][2] This unique structure provides an optimal balance of reactivity and aqueous solubility.[1] The tert-butyl groups are thought to prevent the formation of unreactive copper acetylide polymers, thereby maintaining the catalytic activity of the copper center.[1]

Physicochemical Properties

The key physicochemical properties of the Bttes molecule are summarized in the table below, compiled from various chemical suppliers and scientific literature.

| Property | Value | References |

| IUPAC Name | 3-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid | [2] |

| Synonyms | BTTES; Copper click-chemistry ligand; Water-soluble CuAAC ligand | [2] |

| CAS Number | 2101505-88-6 | [2] |

| Chemical Formula | C₂₀H₃₄N₁₀O₃S | [2] |

| Molecular Weight | 494.61 g/mol | |

| Appearance | Off-white to grey solid | |

| Solubility | Water, DMSO, DMF, MeOH | [3] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [2] |

Structural Information

| Structural Identifier | Value | References |

| SMILES | CC(C)(C)N1N=NC(CN(CC2=CN(C(C)(C)C)N=N2)CC3=CN(N=N3)CCCS(=O)(O)=O)=C1 | [2] |

| InChI Key | WMEZDVILBKIODK-UHFFFAOYSA-N | [2] |

The Role of Bttes in the CuAAC Signaling Pathway

Bttes is not a signaling molecule in a traditional biological sense but rather a critical component of the CuAAC catalytic cycle. It acts as a ligand to stabilize the Cu(I) oxidation state, which is essential for the cycloaddition reaction. The Cu(I) center, stabilized by Bttes, coordinates with both the alkyne and the azide, bringing them into proximity and lowering the activation energy for the formation of the triazole ring.

References

The Bttes Ligand: A Paradigm Shift in Bioconjugation Efficiency and Biocompatibility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been revolutionized by the development of advanced catalyst systems. Among these, the emergence of the water-soluble ligand, 2-(4-((bis((1-(tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate (Bttes), has marked a significant leap forward. This technical guide provides a comprehensive overview of the advantages of utilizing Bttes in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this powerful chemical tool.

Core Advantages of Bttes in Bioconjugation

The utility of Bttes in CuAAC-mediated bioconjugation stems from a unique combination of structural features that translate into tangible experimental benefits. These advantages address key challenges historically associated with copper-catalyzed reactions in biological systems.

1.1. Accelerated Reaction Kinetics: The primary advantage of Bttes is its ability to dramatically accelerate the rate of the CuAAC reaction. The tris(triazolylmethyl)amine core, functionalized with bulky tert-butyl groups, effectively stabilizes the catalytically active Cu(I) oxidation state. This stabilization is believed to prevent the formation of unreactive copper acetylide polymers, thereby increasing the catalytic turnover.[1]

1.2. Enhanced Biocompatibility and Reduced Cytotoxicity: A major hurdle for in vivo and live-cell applications of CuAAC has been the inherent toxicity of copper ions. The Bttes ligand mitigates this issue in two significant ways. Firstly, the sulfate group imparts high water solubility to the Bttes-Cu(I) complex, which is thought to reduce its cellular internalization.[2] Secondly, by accelerating the reaction, Bttes allows for effective bioconjugation at significantly lower copper concentrations (as low as 20-75 µM), thereby minimizing cellular perturbations and cytotoxicity.[2][3] Studies have shown that cells treated with the Bttes-Cu(I) catalyst proliferate at rates similar to untreated cells, a stark contrast to the cell lysis observed with copper alone.[2]

1.3. Enabling In Vivo and Live-Cell Labeling: The combination of rapid kinetics and low toxicity makes the Bttes-Cu(I) catalyst system particularly well-suited for demanding applications such as the non-invasive imaging of biomolecules in living organisms.[2] Robust labeling that would typically require an hour with other methods can be achieved within minutes using Bttes.[2]

1.4. Versatility in Biomolecule Labeling: The Bttes-accelerated CuAAC is not limited to azide-tagged biomolecules. This bio-benign ligation strategy also enables the efficient detection and conjugation of biomolecules incorporating terminal alkyne residues.[1] This flexibility broadens the scope of potential applications in labeling diverse classes of biomolecules, including glycoproteins, proteins in cell lysates, and cell surface glycans.[1][2]

Quantitative Comparison of CuAAC Ligands

The superior performance of Bttes becomes evident when compared quantitatively with other commonly used Cu(I)-stabilizing ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2-(4-((bis((1-(tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).

| Ligand | Reaction Time (min) | Product Formation (%) | Relative Signal Strength (vs. THPTA) | Cell Proliferation (vs. Untreated) |

| Bttes | 30 | > 45%[1] | 2.6-fold stronger[1] | Similar[1] |

| BTTAA | 30 | > 45%[1] | 2.1-fold stronger[1] | Similar[1] |

| THPTA | 30 | < 15%[1] | 1.0 (Reference) | Similar[1] |

| TBTA | 30 | < 15%[1] | No detectable signal[1] | Slower proliferation[1] |

Table 1: Comparison of CuAAC ligand performance based on published data. Reaction conditions for product formation: 50 µM Cu(I), ligand:Cu(I) ratio of 6:1.[1] Relative signal strength was determined for labeling of a recombinant glycoprotein.[1] Cell proliferation was assessed in Jurkat cells.

Experimental Protocols

The following sections provide detailed methodologies for key bioconjugation experiments utilizing the Bttes ligand.

Synthesis of the Bttes Ligand

While commercially available, the synthesis of Bttes can be accomplished in the laboratory. The following is a general synthetic scheme based on information from supporting materials of published literature.

Caption: General synthetic workflow for the Bttes ligand.

Detailed Protocol: A detailed, step-by-step synthesis protocol can often be found in the supplementary information of seminal papers describing the Bttes ligand.[4] The synthesis generally involves the initial formation of the tris(triazolylmethyl)amine core, followed by functionalization to introduce the ethyl hydrogen sulfate group.

General Protocol for Protein Bioconjugation in Solution

This protocol describes the general steps for labeling a protein containing an azide or alkyne functionality with a corresponding alkyne- or azide-modified probe using Bttes-accelerated CuAAC.

Caption: Workflow for protein bioconjugation using Bttes-CuAAC.

Materials:

-

Azide- or alkyne-modified protein of interest

-

Alkyne- or azide-modified detection probe (e.g., biotin-alkyne, fluorescent dye-azide)

-

Bttes ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (for dissolving hydrophobic probes)

-

EDTA (optional, for quenching)

-

Purification column (e.g., size-exclusion or affinity)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide/alkyne protein in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

-

Dissolve the alkyne/azide probe in DMSO or reaction buffer to a stock concentration (e.g., 10 mM).

-

Prepare a 50 mM stock solution of Bttes in water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution and the detection probe. The molar ratio of probe to protein may need to be optimized but a 5-10 fold excess of the probe is a good starting point.

-

In a separate tube, prepare the Bttes-Cu(I) catalyst premix. For a typical reaction, a final copper concentration of 50-100 µM is used. Add the Bttes stock solution to the CuSO₄ stock solution to achieve a final ligand-to-copper molar ratio of 6:1.[3] Vortex briefly.

-

Add the Bttes-CuSO₄ premix to the protein-probe mixture.

-

-

Initiate the Reaction:

-

Add the sodium ascorbate stock solution to the reaction mixture to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.[3]

-

Gently mix the reaction and incubate at room temperature for 1 hour. Protect from light if using a fluorescent probe.

-

-

Quenching and Purification:

-

Optionally, the reaction can be quenched by adding EDTA to a final concentration of 5-10 mM to chelate the copper ions.

-

Purify the protein conjugate to remove excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography if the probe has a tag like biotin.[5][6]

-

-

Analysis:

-

Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.

-

Protocol for Labeling of Glycans on Live Cells

This protocol outlines the steps for labeling cell surface glycans that have been metabolically engineered to display azide or alkyne groups.

Caption: Workflow for live-cell glycan labeling.

Materials:

-

Cells metabolically labeled with an azido- or alkynyl-sugar (e.g., Ac₄ManNAz)

-

Alkyne- or azide-modified detection probe (e.g., biotin-alkyne)

-

Bttes ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Labeling Buffer (e.g., PBS with 1% fetal bovine serum)

-

Copper chelator for quenching (e.g., bathocuproine disulfonate, BCS)

-

Fluorescently labeled streptavidin (if using a biotin probe)

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an appropriate azido- or alkynyl-sugar for 2-3 days to allow for incorporation into cell surface glycans.

-

Cell Preparation: Harvest the cells and wash them three times with ice-cold labeling buffer to remove any unincorporated sugar. Resuspend the cells in labeling buffer at a suitable concentration.

-

Prepare Click Reaction Cocktail: Prepare a fresh cocktail containing the detection probe, Bttes, CuSO₄, and sodium ascorbate in labeling buffer immediately before use. A typical final concentration for a live-cell labeling experiment is:

-

50 µM biotin-alkyne

-

75 µM CuSO₄

-

450 µM Bttes (6:1 ratio to copper)

-

2.5 mM sodium ascorbate[2]

-

-

Labeling Reaction: Add the click reaction cocktail to the cell suspension and incubate for a short period (e.g., 3-5 minutes) at room temperature.[2]

-

Quenching and Washing: Quench the reaction by adding a copper chelator such as BCS. Wash the cells three times with labeling buffer to remove excess reagents.

-

Secondary Staining (if applicable): If a biotinylated probe was used, incubate the cells with a fluorescently labeled streptavidin conjugate for 30 minutes on ice.

-

Analysis: Wash the cells again and resuspend in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Bttes-Cu(I) Catalytic Cycle and Troubleshooting

Proposed Catalytic Cycle

The Bttes ligand facilitates the CuAAC reaction through a proposed catalytic cycle that involves the formation of a copper acetylide intermediate.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ameliorative Action of Copper Chelators on Cellular Cytotoxicity: A Technical Overview

Disclaimer: Initial searches for the specific compound "Bttes" did not yield any relevant scientific literature. It is presumed that this may be a typographical error or a non-standard abbreviation. This document will, therefore, provide a comprehensive overview of the mechanisms by which well-characterized copper chelators mitigate copper-induced cytotoxicity, using representative examples from published research.

Introduction: The Duality of Copper in Cellular Biology

Copper is an essential trace element, indispensable as a catalytic cofactor for a multitude of enzymes involved in critical biological processes, including mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1] However, the same redox-active nature that makes copper a vital component of cellular machinery also renders it potentially toxic in excess.[2] Unregulated intracellular copper can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative damage to lipids, proteins, and DNA.[3] This cascade of events culminates in cellular dysfunction and, ultimately, cell death.[4][5] Consequently, intricate homeostatic mechanisms have evolved to tightly regulate intracellular copper levels.[6] When these mechanisms are overwhelmed, copper chelating agents can be employed to counteract the resulting cytotoxicity.

Core Mechanism: Sequestration and Redox Modulation of Copper Ions

The primary mechanism by which chelating agents reduce copper cytotoxicity is through the formation of stable, coordinate covalent bonds with copper ions. This sequestration prevents copper from participating in deleterious redox cycling.[7] By binding to copper, chelators can either facilitate its removal from the cell or render it redox-inactive, thereby mitigating oxidative stress.

Reduction of Reactive Oxygen Species (ROS)

A hallmark of copper-induced cytotoxicity is the excessive production of reactive oxygen species (ROS).[2] Copper chelators have been shown to significantly reduce ROS levels in cells exposed to high concentrations of copper. For instance, studies have demonstrated that the antioxidant N-acetyl cysteine (NAC) can suppress the cytotoxic effects of copper by scavenging ROS.[2][3] Similarly, the chelation of intracellular copper can inhibit the generation of hydroxyl radicals, a highly damaging ROS.[7]

Signaling Pathways Modulated by Copper Chelation

Copper ions can influence various signaling pathways, and their chelation can reverse these effects, contributing to the restoration of cellular health.

The p53 and HIF-1α Pathways

Exposure to excess copper has been shown to increase the expression of stress-related proteins such as p53 and hypoxia-inducible factor 1-alpha (HIF-1α).[2][3] The tumor suppressor protein p53 plays a crucial role in apoptosis, and its upregulation by copper contributes to cell death. HIF-1α is a key regulator of cellular responses to low oxygen, but it can also be stabilized by certain metal ions, including copper, under normoxic conditions.[3] Copper chelation can lead to the downregulation of both p53 and HIF-1α, thereby promoting cell survival.[2]

Quantitative Data on the Efficacy of Copper Chelators

The effectiveness of copper chelators in reducing cytotoxicity is often quantified through various cell-based assays. The following tables summarize representative data from studies on the effects of copper and copper chelators on cell viability.

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Reference |

| HeLa | Copper Sulfate | 100 | ~80 | [2] |

| HeLa | Copper Sulfate | 300 | ~50 | [2] |

| OECM-1 | CuCl₂ | 200 | ~50 (IC₅₀) | [3] |

| OECM-1 | CuCl | 4.6 | ~50 (IC₅₀) | [3] |

Table 1: Cytotoxicity of Copper Compounds in Different Cell Lines

| Cell Line | Treatment | Concentration | Effect | Reference |

| HCT116 | TPEN | 5 µM | Selective cell death in cancer cells | [7][8] |

| HCT116 | TPEN + Antioxidant | 5 µM | Inhibition of cell death | [7][8] |

| OECM-1 | DSF-Cu²⁺ | 0.5 µM DSF | Increased cytotoxicity | [3] |

| OECM-1 | DSF-Cu²⁺ + NAC | 0.5 µM DSF | Suppressed cytotoxicity | [3] |

Table 2: Modulation of Copper Cytotoxicity by Chelators and Antioxidants

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of the copper compound and/or chelator for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Measurement of Intracellular ROS

This protocol utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS.

-

Cell Treatment: Treat cells with the copper compound and/or chelator as described for the viability assay.

-

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular copper distribution: a mechanistic systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to BCN-Mediated Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Drug Discovery

Note to the Reader: The term "Bttes-mediated click reactions" in the initial query did not correspond to a recognized chemical moiety or reaction in the field of click chemistry. Based on the context of the request, this guide has been developed to address what is presumed to be the intended topic: BCN-mediated click reactions . Bicyclononyne (BCN) is a widely utilized and critically important reagent in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation and drug development.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them invaluable tools in chemical biology, drug development, and materials science. Among the most prominent click reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the original copper-catalyzed azide-alkyne cycloaddition (CuAAC). The elimination of the cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.

At the heart of SPAAC is the reaction between a strained cycloalkyne and an azide. The inherent ring strain of the cycloalkyne significantly lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and without a catalyst. Bicyclononyne (BCN) is a popular and highly reactive strained alkyne used for this purpose. Its robust reactivity and stability have established it as a workhorse in bioconjugation.

The Core Principle: Mechanism of BCN-Mediated SPAAC

The fundamental mechanism of BCN-mediated SPAAC is a concerted [3+2] cycloaddition between the strained triple bond of the BCN molecule and the three nitrogen atoms of an azide. The reaction proceeds through a single, highly energetic transition state, leading to the formation of a stable triazole linkage. The high degree of ring strain in the BCN molecule—a combination of bond angle distortion and torsional strain—is the driving force that allows the reaction to occur without the need for external energy input or catalysis.

Below is a diagram illustrating the reaction mechanism.

An In-depth Technical Guide to Click Chemistry for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a set of powerful, versatile, and reliable chemical reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts.[1][2] Introduced by K. Barry Sharpless, the concept emphasizes reactions that are easy to perform and purify, making them ideal for a wide range of applications, especially in complex biological environments.[1] At the heart of click chemistry lies the principle of bioorthogonality, which describes chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][3] This unique characteristic has propelled click chemistry to the forefront of chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision.

The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction between an azide and a terminal alkyne to form a stable triazole linkage.[4][5][] Due to concerns about the cytotoxicity of the copper catalyst in living systems, a catalyst-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), was developed.[3][7] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, making it particularly suitable for in vivo applications.[3][7]

This guide provides an in-depth overview of the core principles of click chemistry, focusing on CuAAC and SPAAC, and their applications in biological research and drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.

Core Principles and Reaction Types

The power of click chemistry lies in its simplicity, efficiency, and bioorthogonality. The azide and alkyne functional groups are largely absent from biological systems, ensuring that the reaction is highly specific and does not interfere with cellular processes.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[4][5][] This reaction is characterized by its high reaction rates, excellent yields, and the formation of a stable, biologically inert 1,2,3-triazole ring.[1][8]

Key Features of CuAAC:

-

High Reaction Rates: The copper catalyst accelerates the reaction by a factor of up to 107 compared to the uncatalyzed reaction.[8][9]

-

High Yields: CuAAC reactions typically proceed with high to quantitative yields.[1][4]

-

Stereospecificity: The reaction is highly stereospecific, yielding the 1,4-disubstituted triazole as the major product.[1]

-

Mild Reaction Conditions: The reaction can be performed in aqueous solutions, at room temperature, and over a wide pH range (typically 4-11), making it compatible with biological samples.[5][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, SPAAC was developed as a copper-free alternative.[3][7] SPAAC utilizes cyclooctynes, which possess significant ring strain. This strain is released upon reaction with an azide, providing the driving force for the cycloaddition to occur without a catalyst.[3][7]

Key Features of SPAAC:

-

Biocompatibility: The absence of a toxic metal catalyst makes SPAAC ideal for experiments in living cells and organisms.[7][11]

-

Bioorthogonality: Like CuAAC, the azide and alkyne functional groups are bioorthogonal.

-

Reaction Kinetics: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed with progressively faster reaction rates.[3]

Quantitative Data on Click Chemistry Reactions

The efficiency of click chemistry reactions can be quantified by their reaction rates and yields. This data is crucial for selecting the appropriate reaction for a specific biological application.

Table 1: Reaction Rates of Various Cyclooctynes in SPAAC

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Cyclooctyne (OCT) | ~1 x 10⁻³ | [7] |

| Monofluorinated Cyclooctyne (MOFO) | ~4 x 10⁻² | [7] |

| Difluorinated Cyclooctyne (DIFO) | ~7 x 10⁻² | [7] |

| 4-Dibenzocyclooctynol (DIBO) | ~8 x 10⁻² | [7][12] |

| Dibenzoannulated Cyclooctyne (DIBAC/ADIBO) | ~3 x 10⁻¹ | [13] |

| Biarylazacyclooctynone (BARAC) | ~9 x 10⁻¹ | Not in search results |

| Bicyclononyne (BCN) | ~1.0 | [5] |

| Difluorobenzocyclooctyne (DIFBO) | ~3.5 | [3] |

Table 2: Typical Yields and Conditions for CuAAC Bioconjugation

| Biomolecule | Reagents | Conditions | Yield | Reference |

| Protein (in vitro) | Picolyl azide-functionalized protein, alkyne-probe, CuSO₄, BTTAA, Sodium Ascorbate | Room temperature, 30 min | >70% | [14] |

| Protein (on live cells) | LAP-tagged protein, picolyl azide, ATP, Mg(OAc)₂, CuSO₄, TBTA, Sodium Ascorbate, AF647-alkyne | 37°C, 20 min (PRIME) then Room temp, 1 hr (CuAAC) | Not specified, but effective labeling shown | [14] |

| Antibody-Drug Conjugate (ADC) | Alkyne-modified antibody, azide-modified drug, CuSO₄, THPTA, Sodium Ascorbate | Room temperature, 30-60 min | High | [15] |

| DNA/Oligonucleotide | Alkyne-modified DNA, azide-fluorophore, Copper(II)-TBTA, Ascorbic Acid | Room temperature, overnight | High | [16] |

Experimental Protocols

Detailed methodologies are essential for the successful implementation of click chemistry in a research setting. Below are generalized protocols for CuAAC and SPAAC in biological applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general steps for labeling a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4. Amine-containing buffers like Tris should be avoided as they can chelate copper.[17]

-

Azide-functionalized probe (e.g., fluorescent dye-azide) stock solution in DMSO.

-

Copper(II) sulfate (CuSO₄) stock solution in water.

-

Copper-stabilizing ligand (e.g., THPTA, TBTA) stock solution in DMSO or water.

-

Reducing agent (e.g., sodium ascorbate) stock solution, freshly prepared in water.

Procedure:

-

Prepare the protein solution: Dilute the alkyne-modified protein to the desired concentration in the reaction buffer.

-

Prepare the click-it master mix: In a separate tube, prepare the master mix by adding the reagents in the following order:

-

Reaction buffer

-

Azide-functionalized probe

-

Copper(II) sulfate

-

Copper-stabilizing ligand

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the master mix and vortex briefly. Immediately add the master mix to the protein solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if using a fluorescent probe.

-

Purification: Remove the excess reagents and byproducts. This can be achieved by:

-

Size-exclusion chromatography (SEC): For removing small molecule reagents from proteins.

-

Dialysis or buffer exchange: To remove small molecules.

-

Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can be used.[16]

-

-

Analysis: Analyze the labeled protein using appropriate methods, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Live cells with azide groups metabolically incorporated into their cell surface glycans.

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluorophore) stock solution in DMSO.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Imaging system (e.g., confocal microscope).

Procedure:

-

Cell preparation: Culture the cells to the desired confluency in a suitable imaging dish or plate.

-

Metabolic labeling: Incubate the cells with an azide-modified sugar (e.g., Ac₄ManNAz) for 1-3 days to allow for incorporation into the cell surface glycans.

-

Labeling with cyclooctyne-dye:

-

Remove the culture medium containing the azide sugar.

-

Wash the cells gently with pre-warmed PBS.

-

Add fresh, pre-warmed cell culture medium containing the desired concentration of the cyclooctyne-functionalized dye to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and the specific reagents used.

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS to remove any unbound dye.

-

-

Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope.

Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes in click chemistry.

General Workflow for Proteomics using Click Chemistry

Caption: A typical workflow for proteomic analysis using click chemistry.[18][19][20]

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The catalytic cycle of the CuAAC reaction.[21][22]

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

Caption: A streamlined workflow for preparing ADCs using click chemistry.[15]

Conclusion

Click chemistry has revolutionized the way scientists approach the study of biological systems and the development of new therapeutics. Its simplicity, efficiency, and bioorthogonality have made it an indispensable tool for bioconjugation, live-cell imaging, proteomics, and drug delivery. The continuous development of new click reactions and reagents, particularly in the realm of SPAAC, promises to further expand the capabilities of this powerful chemical toolbox. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize click chemistry in their own work, driving forward innovation in life sciences and medicine.

References

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. File:CuAAC Catalytic Cycle.png - Wikimedia Commons [commons.wikimedia.org]

- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Surface Protein Labeling Using Amine-Reactive N-Hydroxysuccinimide (NHS) Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cell surface proteins on live cells using amine-reactive N-hydroxysuccinimide (NHS) esters. This method is widely applicable for attaching biotin, fluorescent dyes, or other molecules to cell surfaces for a variety of downstream applications, including cell tracking, proteomic analysis, and assessing protein internalization.

Principle of the Method

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically and efficiently label primary amines (-NH2), which are abundantly present on the cell surface in the form of lysine side chains and the N-termini of proteins.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable, covalent amide bond.[2] When using membrane-impermeable versions of these reagents, such as those containing a sulfonate group (Sulfo-NHS esters), the labeling is restricted to the extracellularly exposed proteins, providing an excellent method for studying the cell surface proteome.[3]

The reaction is highly dependent on pH, with optimal labeling occurring at a slightly basic pH of 7.2-8.5.[][5] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.[] Buffers containing primary amines, such as Tris or glycine, should be avoided during the labeling step as they will compete with the target proteins for reaction with the NHS ester.[6]

Chemical Reaction Pathway

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 3. Surface protein biotinylation [protocols.io]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols: A Step-by-Step Guide for Bttes-Catalyzed Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioorthogonal chemistry enables the study of biomolecules in their native environments through chemical reactions that do not interfere with biological processes.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for its high specificity and efficiency.[2] The efficacy and biocompatibility of CuAAC in living systems are critically dependent on the copper-stabilizing ligand used. BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) is a third-generation, water-soluble ligand designed to dramatically accelerate the CuAAC reaction rate while minimizing copper-induced cytotoxicity.[1][2] Its structure provides an ideal balance between reactivity and solubility, making it highly effective for bioconjugation applications ranging from protein labeling to live-cell imaging.[1][3]

Mechanism of Action

Bttes enhances the CuAAC reaction by stabilizing the Cu(I) oxidation state, which is essential for catalysis. The bulky tert-butyl groups on the Bttes ligand are believed to prevent the formation of unreactive copper acetylide polymers, thereby maintaining a high concentration of the active catalytic species.[1] This results in significantly faster reaction kinetics compared to earlier generation ligands like TBTA and THPTA.[1][3] The sulfated portion of the molecule enhances water solubility and reduces the cellular uptake of the copper catalyst, further improving its biocompatibility for live-cell applications.[2]

Caption: Mechanism of Bttes-catalyzed CuAAC bioconjugation.

Data Presentation: Ligand Performance Comparison

The choice of ligand significantly impacts the efficiency of the CuAAC reaction. Bttes and related ligands like BTTAA and BTTPS consistently outperform older ligands.

| Ligand | Relative Activity | Key Features & Performance Metrics | Source |

| BTTAA | Highest | Showed the highest activity in accelerating CuAAC. | [1] |

| BTTPS | Very High | ~15% higher labeling efficiency on live cells compared to BTTES under identical conditions. | [2] |

| BTTES | High | Confers biocompatibility and dramatically boosts reactivity over canonical methods.[1] A good balance of reactivity and solubility.[1] | [1][3] |

| THPTA | Medium | Lower activity compared to BTTES and BTTAA. | [1] |

| TBTA | Lowest | Showed the lowest catalytic activity among the ligands tested. | [1] |

Experimental Protocols

Protocol 1: Biotin-Alkyne Labeling of an Azide-Modified Protein

This protocol describes the general procedure for labeling a protein that has been metabolically or chemically modified to contain an azide group.

A. Materials and Reagents

-

Azide-modified protein of interest in PBS or other suitable buffer.

-

Biotin-Alkyne probe

-

BTTES ligand (e.g., from Vector Laboratories)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Protein G agarose or other affinity resin for purification

-

PBS (Phosphate-Buffered Saline), pH 7.4

-

EDTA (for quenching)

B. Stock Solution Preparation

-

Biotin-Alkyne (10 mM): Dissolve the appropriate amount of biotin-alkyne in DMSO or water. Store at -20°C.

-

BTTES Ligand (25 mM): Dissolve BTTES in deionized water. Store at 4°C.[3]

-

CuSO₄ (10 mM): Dissolve Copper(II) Sulfate in deionized water. Store at room temperature.

-

Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution oxidizes quickly and should be made immediately before use.

C. Labeling Protocol

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-10 µM) with buffer to a final volume of 80 µL.

-

Add 2 µL of the 10 mM Biotin-Alkyne stock solution (final concentration: ~200 µM).

-

Prepare the catalyst premix: In a separate tube, combine 5 µL of 25 mM BTTES and 5 µL of 10 mM CuSO₄. Mix gently.

-

Add the 10 µL of the BTTES/CuSO₄ premix to the protein-alkyne solution.

-

Initiate the reaction by adding 8 µL of freshly prepared 100 mM Sodium Ascorbate. The final concentrations will follow a ratio similar to the optimized conditions of 1:5:2.5:25 for probe:ligand:copper:ascorbate.[1]

-

Incubate the reaction at room temperature for 1 hour.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Isolate the labeled protein using an appropriate method, such as affinity purification (e.g., protein G agarose for antibodies) or size-exclusion chromatography.[1]

-

Analyze the labeling efficiency via Western blot (probing with streptavidin-HRP) or mass spectrometry.

Caption: Workflow for Bttes-catalyzed protein labeling.

Protocol 2: Live Cell Surface Glycoprotein Labeling

This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups, followed by analysis with flow cytometry.

A. Materials and Reagents

-

Mammalian cells (e.g., Jurkat cells)

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling

-

Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)

-

BTTES Ligand

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Cell staining buffer (e.g., PBS with 1% BSA)

B. Protocol Steps

-

Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz for 2-3 days to allow incorporation of azido sugars into cell surface glycans.[2]

-

Cell Preparation: Harvest the cells and wash them twice with cold cell staining buffer to remove residual media. Resuspend cells to a concentration of 1-5 x 10⁶ cells/mL.

-

Catalyst and Probe Addition: To the cell suspension, add the alkyne-fluorophore probe to a final concentration of 25-100 µM.

-

Prepare the catalyst premix. For live cell labeling, a ligand-to-copper ratio of 6:1 is recommended to minimize toxicity.[2]

-

Example: For a final CuSO₄ concentration of 75 µM, the BTTES concentration should be 450 µM.

-

-

Add the BTTES/CuSO₄ premix to the cells.

-

Initiate Reaction: Immediately add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to start the click reaction.[2]

-

Incubation: Incubate the cells for 5-15 minutes at room temperature.[2] Protect from light if using a fluorescent probe.

-

Quenching and Washing: Stop the reaction by adding 1 mL of cold cell staining buffer. Pellet the cells by centrifugation and wash twice more with staining buffer to remove unreacted reagents.

-

Analysis: Resuspend the final cell pellet in buffer suitable for flow cytometry. Analyze the fluorescence intensity to quantify cell surface labeling.[2]

Caption: Workflow for Bttes-catalyzed live cell labeling.

Application Notes & Key Considerations

-

Reduced Cytotoxicity: The Bttes ligand significantly lowers the required copper concentration for effective catalysis, which, combined with its poor cellular uptake, minimizes perturbations to the physiological state of cells or organisms.[2][3]

-

Reagent Purity and Preparation: The efficiency of the CuAAC reaction is sensitive to the quality of the reagents. Sodium ascorbate is particularly prone to oxidation and should always be prepared fresh.

-

Optimizing Ratios: While the protocols provide a starting point, the optimal ratio of ligand:copper and the concentrations of all reactants may need to be empirically determined for specific biomolecules and experimental systems.[1]

-

Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. While sodium ascorbate serves as a reducing agent to regenerate Cu(I), performing reactions in degassed buffers can further improve efficiency, especially for dilute reactions.

-

Alternative Probes: These protocols can be adapted for a wide variety of alkyne- or azide-functionalized probes, including affinity tags, fluorophores, or drug molecules for applications like the synthesis of antibody-drug conjugates (ADCs).[4][5]

References

- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of BTTES in Protein Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid) in protein modification. BTTES is a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its superior properties make it an invaluable tool for bioconjugation, enabling the precise and efficient labeling of proteins for a wide range of applications in research, diagnostics, and therapeutics.

Application Notes

Introduction to BTTES and CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction has become a staple in chemical biology for its ability to function in complex biological environments with minimal side reactions. The role of the copper(I) catalyst is crucial, and its efficacy and biocompatibility are greatly enhanced by the use of stabilizing ligands.

BTTES has emerged as a superior ligand for CuAAC in biological systems. It is a water-soluble tris(triazolylmethyl)amine-based ligand that significantly accelerates the reaction rate while simultaneously suppressing the cytotoxicity often associated with copper catalysts.[1][2] These characteristics are advancements over older, water-insoluble ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[2][3] The enhanced biocompatibility and reaction kinetics of BTTES are particularly advantageous for in vivo and live-cell applications.[1]

Key Advantages of BTTES in Protein Modification:

-

Accelerated Reaction Kinetics: BTTES significantly increases the rate of the CuAAC reaction, allowing for faster and more efficient protein modification, even at low reactant concentrations.[2]

-

Enhanced Biocompatibility: The water-solubility of BTTES and its ability to chelate copper(I) ions reduce cellular toxicity, making it ideal for live-cell imaging and in vivo studies.[1][2]

-

Improved Solubility: BTTES and the resulting copper(I) complex are highly soluble in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and function.

-

High Yields and Specificity: The CuAAC reaction is highly specific for azides and alkynes, ensuring that modification occurs only at the desired sites, leading to high yields of the conjugated protein.

Common Applications of BTTES-Mediated Protein Modification:

-

Fluorescent Labeling: Attachment of fluorescent dyes to proteins for visualization and tracking in cells and tissues.

-

Biotinylation: Introduction of biotin tags for affinity purification and detection using streptavidin-based assays.

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties.

-

Surface Immobilization: Attachment of proteins to surfaces for the development of biosensors and microarrays.

-

Proteomics: Labeling of newly synthesized proteins with azide- or alkyne-containing amino acid analogs for subsequent enrichment and identification.

Quantitative Comparison of CuAAC Ligands

The choice of ligand can have a significant impact on the efficiency of the CuAAC reaction. The following table summarizes the relative performance of BTTES compared to other commonly used ligands.

| Ligand | Relative Reaction Rate | Labeling Efficiency in Cells | Cytotoxicity | Key Features |

| BTTES | High | High | Low | Water-soluble, excellent for live-cell and in vivo applications.[1][2] |

| TBTA | Low | Very Low | High | Water-insoluble, requires organic co-solvents, often toxic to cells.[2] |

| THPTA | Moderate | Moderate | Low | Water-soluble, but generally less efficient than BTTES.[2] |

| BTTAA | High | High | Low | Water-soluble, comparable in performance to BTTES.[2] |

Experimental Protocols

Protocol 1: General Protocol for Fluorescent Labeling of an Alkyne-Modified Protein with an Azide-Fluorescent Dye using BTTES

This protocol provides a general procedure for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

BTTES ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Degassed buffer (PBS, pH 7.4)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Preparation of Stock Solutions:

-

Alkyne-Protein: Prepare a solution of the alkyne-modified protein at a concentration of 1-10 mg/mL in degassed PBS.

-

Azide-Dye: Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.

-

BTTES: Prepare a 50 mM stock solution of BTTES in degassed water.

-

CuSO₄: Prepare a 50 mM stock solution of CuSO₄ in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

-

Alkyne-Protein solution (to a final concentration of 10-50 µM)

-

Azide-Dye (to a final concentration of 100-500 µM; 10-fold molar excess over the protein)

-

BTTES (to a final concentration of 500 µM)

-

-

Gently mix the solution.

-

-

Initiation of the Click Reaction:

-

Prepare a premix of CuSO₄ and BTTES. For example, mix equal volumes of the 50 mM CuSO₄ and 50 mM BTTES stock solutions.

-

Add the CuSO₄:BTTES premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the excess dye and other small molecules by size-exclusion chromatography. Equilibrate a PD-10 column with PBS.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

-

Monitor the elution of the protein by measuring the absorbance at 280 nm and the absorbance of the fluorescent dye at its excitation maximum.

-

-

Analysis and Storage:

-

Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling.

-

Determine the degree of labeling using UV-Vis spectrophotometry.

-

Store the purified, labeled protein at 4°C or -20°C, protected from light.

-

Protocol 2: In-Gel Fluorescence Analysis of BTTES-Labeled Proteins

This protocol describes the visualization of fluorescently labeled proteins after separation by SDS-PAGE.

Materials:

-

Fluorescently labeled protein sample from Protocol 1

-

SDS-PAGE gel and running buffer

-

Fluorescence gel scanner

Procedure:

-

Sample Preparation:

-

Mix an aliquot of the purified, labeled protein with an appropriate volume of 4x Laemmli sample buffer.

-

Heat the sample at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the prepared sample onto a polyacrylamide gel.

-

Run the gel according to standard procedures to separate the proteins by molecular weight.

-

-

In-Gel Fluorescence Imaging:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Place the gel directly onto the imaging surface of a fluorescence gel scanner.

-

Scan the gel using the appropriate excitation and emission wavelengths for the fluorescent dye used.

-

The labeled protein will appear as a fluorescent band at the expected molecular weight.

-

Visualizations

Caption: Workflow for fluorescent labeling of proteins using BTTES-mediated CuAAC.

Caption: Catalytic cycle of BTTES in CuAAC protein modification.

References

- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vivo Glycan Imaging Using Biotin-Tyramide Signal Amplification (Bttes)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycans in their native environment is crucial for understanding their roles in health and disease. However, the low abundance of specific glycan structures and the dynamic nature of glycosylation present significant challenges for in vivo imaging. Biotin-tyramide signal amplification (Bttes), also known as tyramide signal amplification (TSA) or catalyzed reporter deposition (CARD), offers a highly sensitive method to overcome these limitations.[1][2] This technology enables the detection of low-abundance glycans by depositing a high density of biotin labels at the site of interest, which can then be visualized using streptavidin conjugates. This document provides detailed application notes and protocols for a powerful strategy that combines in vivo targeting of glycans with ex vivo Bttes-based imaging.

Principle of Bttes for Glycan Imaging

Bttes is an enzyme-mediated detection method that significantly enhances signal intensity. The core principle involves the use of a horseradish peroxidase (HRP) enzyme conjugated to a glycan-targeting molecule (e.g., a lectin or an antibody). This conjugate is introduced in vivo to bind to its specific glycan target. Following tissue collection and preparation, a solution containing biotin-tyramide and a low concentration of hydrogen peroxide is applied. The HRP enzyme catalyzes the conversion of biotin-tyramide into a highly reactive, short-lived radical.[2] This radical then covalently binds to tyrosine residues on proteins in close proximity to the HRP, resulting in the deposition of a large number of biotin molecules at the target site.[1][2] The amplified biotin signal can then be detected with high sensitivity using streptavidin conjugated to a fluorophore or an enzyme for colorimetric detection. This method can increase detection sensitivity by up to 100-fold compared to conventional methods.[2][3]

Advantages of Bttes for Glycan Imaging

-

High Sensitivity: Enables the detection of low-abundance glycan epitopes that are undetectable by conventional methods.[1][2][3]

-

Improved Signal-to-Noise Ratio: The amplification of the signal at a specific location enhances the contrast and clarity of the image.

-

Versatility: Can be adapted for use with various glycan-binding molecules, including lectins and antibodies, allowing for the targeting of a wide range of glycan structures.

-

Compatibility: The workflow is similar to standard immunohistochemistry (IHC) protocols, making it relatively easy to implement in most laboratories.[2]

Applications in Research and Drug Development

-

Identifying Glycan Biomarkers: Visualize the distribution and expression levels of cancer-associated glycans or other disease-specific glycan signatures in tissue sections.

-

Studying Glycan-Protein Interactions: By targeting a specific glycan-binding protein with an HRP conjugate, Bttes can be used in proximity labeling studies to identify its glycan ligands in their native tissue context.[4]

-

Evaluating Drug Efficacy: Assess changes in glycan expression in response to therapeutic interventions in preclinical animal models.

-

Mapping Glycosylation in Tissues: Elucidate the spatial distribution of different glycan types within complex tissues to understand their physiological functions.

Experimental Workflow Overview

The overall workflow for in vivo glycan targeting followed by ex vivo Bttes imaging involves several key steps, from the preparation of the targeting conjugate to the final image analysis.

Caption: High-level workflow for in vivo glycan targeting and ex vivo Bttes imaging.

Data Presentation

| Target Glycan | Tissue Type | Targeting Moiety | Detection Method | Mean Signal Intensity (Arbitrary Units) | Fold Amplification |

| Sialyl-Lewis A | Colon Tumor | Anti-SLA Antibody | Direct Fluorescence | 150 ± 25 | - |

| Sialyl-Lewis A | Colon Tumor | Anti-SLA Antibody-HRP | Bttes with SAV-AF488 | 13,500 ± 1,200 | 90 |

| High-Mannose | Brain | Concanavalin A-HRP | Bttes with SAV-AF594 | 8,750 ± 780 | - |

| High-Mannose | Brain | Concanavalin A | Direct Fluorescence | Not Detectable | - |

Detailed Experimental Protocols

Protocol 1: In Vivo Targeting of Glycans

This protocol describes the in vivo administration of an HRP-conjugated lectin or antibody to target specific glycans in a mouse model.

Materials:

-

Lectin-HRP or Antibody-HRP conjugate specific to the glycan of interest

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Syringes and needles for injection

-

Animal model (e.g., mouse)

Procedure:

-

Preparation of the Conjugate:

-

Reconstitute the lyophilized Lectin-HRP or Antibody-HRP conjugate in sterile PBS to the recommended concentration.

-

Determine the optimal injection concentration through pilot studies. A typical starting range is 1-20 mg/ml.

-

-

Animal Preparation:

-

Anesthetize the animal using an approved protocol.

-

For intravenous injection, place the animal in a restrainer to dilate the tail vein.

-

-

Injection:

-

Inject the prepared conjugate solution into the animal. The route of administration (e.g., intravenous, intraperitoneal, or local) will depend on the target tissue and the experimental design.

-

For intravenous injection, slowly inject the solution into the lateral tail vein.

-

The volume of injection should be adjusted based on the animal's weight (e.g., 100-200 µL for a mouse).

-

-

Incubation Period:

-